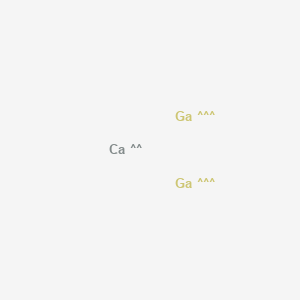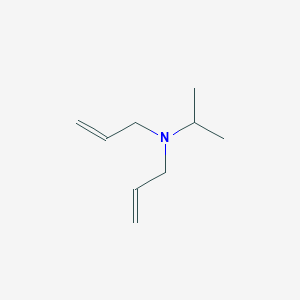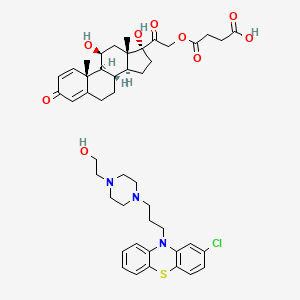
2-(Chlorocarbonyl)phenyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorocarbonyl)phenyl phosphorodichloridate, also known as 2-Chlorophenyl phosphorodichloridate, is a chemical compound with the molecular formula C6H4Cl3O2P and a molecular weight of 245.43 g/mol . This compound is primarily used as a phosphorylating reagent in the synthesis of oligonucleotides and other nucleotide analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chlorocarbonyl)phenyl phosphorodichloridate can be synthesized from sodium 2-chlorophenolate and phosphorus oxychloride. The reaction typically involves the following steps :
- Dissolving sodium 2-chlorophenolate in an appropriate solvent such as tetrahydrofuran (THF).
- Adding phosphorus oxychloride dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture at room temperature for several hours.
- Purifying the product by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chlorocarbonyl)phenyl phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphorates, and phosphorothioates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-chlorophenol and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Catalysts: Tertiary amines such as triethylamine.
Major Products Formed
Phosphoramidates: Formed by reaction with amines.
Phosphorates: Formed by reaction with alcohols.
Phosphorothioates: Formed by reaction with thiols.
Scientific Research Applications
2-(Chlorocarbonyl)phenyl phosphorodichloridate has several applications in scientific research, including:
Chemistry: Used as a phosphorylating reagent in the synthesis of oligonucleotides and nucleotide analogs.
Biology: Employed in the modification of nucleic acids for various biological studies.
Medicine: Utilized in the development of nucleotide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chlorocarbonyl)phenyl phosphorodichloridate involves the transfer of the phosphoryl group to nucleophiles. The compound reacts with nucleophiles to form phosphoramidates, phosphorates, and phosphorothioates. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Phenyl phosphorodichloridate: Similar structure but lacks the chlorine atom on the phenyl ring.
Methyl phosphorodichloridite: Contains a methyl group instead of the phenyl group.
4-Chlorophenyl phosphorodichloridate: Similar structure but with the chlorine atom at the para position on the phenyl ring.
Uniqueness
2-(Chlorocarbonyl)phenyl phosphorodichloridate is unique due to the presence of the chlorine atom on the ortho position of the phenyl ring, which can influence its reactivity and selectivity in chemical reactions .
Properties
CAS No. |
6099-41-8 |
|---|---|
Molecular Formula |
C7H4Cl3O3P |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-dichlorophosphoryloxybenzoyl chloride |
InChI |
InChI=1S/C7H4Cl3O3P/c8-7(11)5-3-1-2-4-6(5)13-14(9,10)12/h1-4H |
InChI Key |
YSOXJTIJJTYMOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


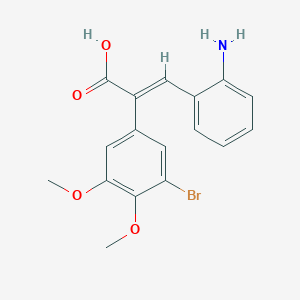
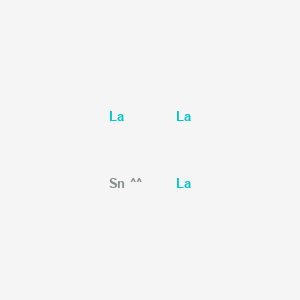

![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
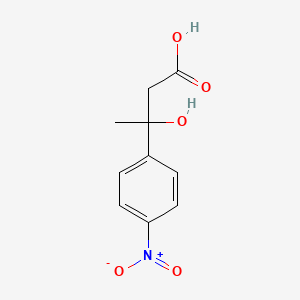
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)


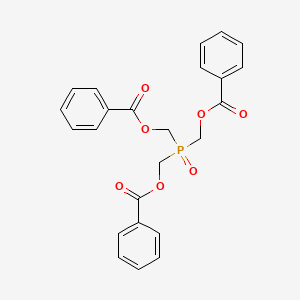
![{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol](/img/structure/B14728049.png)
